Rebimastat

Catalog No.
S549041
CAS No.
259188-38-0
M.F
C23H41N5O5S
M. Wt
499.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rebimastat

CAS Number

259188-38-0

Product Name

Rebimastat

IUPAC Name

(2S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-4-methyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide

Molecular Formula

C23H41N5O5S

Molecular Weight

499.7 g/mol

InChI

InChI=1S/C23H41N5O5S/c1-13(2)12-14(17(29)26-16(19(31)24-8)22(3,4)5)25-18(30)15(34)10-11-28-20(32)23(6,7)27(9)21(28)33/h13-16,34H,10-12H2,1-9H3,(H,24,31)(H,25,30)(H,26,29)/t14-,15-,16+/m0/s1

InChI Key

GTXSRFUZSLTDFX-HRCADAONSA-N

SMILES

CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)NC(=O)C(CCN1C(=O)C(N(C1=O)C)(C)C)S

Solubility

Soluble in DMSO

Synonyms

BMS-275291, D-2163, N-((2S)-2-mercapto-1-oxo-4-(3,4,4- trimethyl-2,5-dioxo-1-imidazolidinyl)butyl)-L-leucyl-N,3- dimethyl-L-Valinamide

Canonical SMILES

CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)NC(=O)C(CCN1C(=O)C(N(C1=O)C)(C)C)S

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](C(=O)NC)C(C)(C)C)NC(=O)[C@H](CCN1C(=O)C(N(C1=O)C)(C)C)S

Description

The exact mass of the compound Rebimastat is 499.28284 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rebimastat, also known as BMS-275291, is a synthetic compound classified as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It is characterized by its thiol zinc-binding group, which plays a crucial role in its mechanism of action. By selectively inhibiting various MMPs, including MMP-1, MMP-2, MMP-8, MMP-9, and MMP-14, rebimastat interferes with the degradation of the extracellular matrix and inhibits processes such as angiogenesis and tumor metastasis . This compound has been investigated primarily for its potential therapeutic applications in treating various cancers, including lung and prostate cancer .

Rebimastat functions through a mechanism that involves the inhibition of metalloproteinases. The inhibition occurs when the compound binds to the zinc ion in the catalytic site of MMPs, preventing substrate access and subsequent proteolytic activity. The binding of rebimastat disrupts the "cysteine switch" mechanism that activates pro-MMPs into their active forms. This action results in reduced extracellular matrix turnover and diminished tumor cell migration and invasion .

The biological activity of rebimastat is primarily linked to its role as an MMP inhibitor. By blocking the activity of multiple MMPs, rebimastat effectively reduces tumor cell invasion and migration, which are critical processes in cancer metastasis. Additionally, it has been shown to inhibit angiogenesis—the formation of new blood vessels from existing ones—by downregulating the expression of pro-angiogenic factors . This dual action makes rebimastat a promising candidate for cancer therapy.

The synthesis of rebimastat involves several steps that typically include:

  • Formation of the Thiol Zinc-Binding Group: This is a key component that allows rebimastat to interact effectively with MMPs.
  • Coupling Reactions: Various coupling reactions are employed to build the complex structure of rebimastat.
  • Purification: The final product undergoes purification processes to ensure high purity levels necessary for biological testing.

Detailed synthetic pathways can vary but generally involve standard organic synthesis techniques such as condensation reactions and chromatographic purification methods .

Rebimastat has been primarily explored for its applications in oncology, particularly for:

  • Cancer Treatment: Its ability to inhibit MMPs makes it a candidate for treating various cancers by preventing metastasis and angiogenesis.
  • Clinical Trials: Rebimastat has undergone clinical trials aimed at assessing its safety and efficacy in patients with advanced solid tumors .

Interaction studies involving rebimastat have focused on its binding affinity to different MMPs and its effects on cellular signaling pathways related to cancer progression. These studies indicate that rebimastat can significantly alter the tumor microenvironment by modulating the activity of not only MMPs but also other proteolytic enzymes involved in extracellular matrix remodeling . Furthermore, its interactions with specific inhibitors like tissue inhibitors of metalloproteinases (TIMPs) have been analyzed to understand better how it can be integrated into therapeutic regimens.

Rebimastat shares similarities with several other compounds that also target matrix metalloproteinases. Here are some notable examples:

CompoundDescriptionUnique Features
BatimastatA small peptidomimetic molecule designed to inhibit multiple MMPsEarly development faced issues with solubility affecting bioavailability
MarimastatAnother potent MMP inhibitor used in clinical trials for cancer treatmentNotable for having a different binding profile compared to rebimastat
GSK-2793660A selective inhibitor targeting specific MMPs involved in cancer progressionFocused on minimizing off-target effects while maintaining efficacy

Rebimastat is unique due to its broad-spectrum inhibition capabilities without significant toxicity associated with sheddases inhibition, making it a potentially safer option compared to some other MMP inhibitors . Its design allows it to effectively target various MMPs implicated in tumor metastasis while minimizing adverse effects on normal physiological processes.

Rebimastat, chemically designated as (2S)-N-[(1S)-2,2-dimethyl-1-(methylcarbamoyl)propyl]-4-methyl-2-[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanamido]pentanamide, is a second-generation matrix metalloproteinase (MMP) inhibitor. Its molecular formula is C₂₃H₄₁N₅O₅S, with a molecular weight of 499.67 g/mol . The compound features three defined stereocenters, conferring absolute stereochemistry critical for its biological activity .

PropertyValue
IUPAC Name(2S)-N-[(1S)-2,2-dimethyl-1-(methylcarbamoyl)propyl]-4-methyl-2-[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanamido]pentanamide
CAS Registry Number259188-38-0
SynonymsBMS-275291, D-2163
SMILESCN(C(=O)C@HC(C)(C)C)C
InChI KeyGTXSRFUZSLTDFX-HRCADAONSA-N

The sulfhydryl (-SH) group in its structure serves as a zinc-binding moiety, enabling competitive inhibition of MMP active sites .

Antineoplastic Activity in Tumor Microenvironment Modulation

Rebimastat demonstrates significant antineoplastic activity through its targeted modulation of the tumor microenvironment, primarily via inhibition of matrix metalloproteinases that facilitate cancer progression and metastasis [1] [2]. The compound selectively inhibits several matrix metalloproteinases including matrix metalloproteinase-1, matrix metalloproteinase-2, matrix metalloproteinase-8, matrix metalloproteinase-9, and matrix metalloproteinase-14, thereby disrupting extracellular matrix degradation processes essential for tumor invasion and angiogenesis [1] [3].

Preclinical Tumor Models

In the B16-BL6 melanoma model of experimental metastasis, Rebimastat treatment resulted in dose-dependent reduction in the number of lung metastases compared with vehicle controls [4]. The compound inhibits tumor growth through its effects on the tumor microenvironment, specifically by preventing matrix metalloproteinase-mediated degradation of extracellular matrix components that normally facilitate tumor cell invasion and migration [4]. Pharmacokinetic studies in mice demonstrated that plasma concentrations of parent Rebimastat exceeded the in vitro half-maximal inhibitory concentration values for matrix metalloproteinase-1, matrix metalloproteinase-2, matrix metalloproteinase-7, matrix metalloproteinase-9, and matrix metalloproteinase-14 for at least four hours after administration of a therapeutic dose [4].

Angiogenesis Inhibition

Rebimastat exhibits potent anti-angiogenic properties in murine angiogenesis models. Once daily treatment with Rebimastat resulted in dose-dependent inhibition of endothelial cell migration into subcutaneously implanted Matrigel plugs [4]. This anti-angiogenic effect directly correlates with the compound's ability to inhibit matrix metalloproteinase activities that contribute to new blood vessel formation within the tumor microenvironment [5] [6]. Studies using lysolipid-containing thermosensitive liposomes loaded with marimastat, a similar matrix metalloproteinase inhibitor, demonstrated enhanced accumulation in tumors and a 20-fold decrease in tumor growth in 4T1 tumor-bearing mice, with matrix metalloproteinase-2 and matrix metalloproteinase-9 activity reduced by 50% and 43%, respectively [5].

Tumor Microenvironment Modulation

The tumor microenvironment consists of noncancer cells, extracellular matrix, blood vessels, and lymphatics that create a suitable environment for cancer cell survival and progression [5] [7]. Matrix metalloproteinases degrade various extracellular matrix components including collagen, laminins, fibronectin, proteoglycans, and glycosaminoglycans, which markedly affects tumor initiation, progression, invasion, and migration [5]. By inhibiting these degradative enzymes, Rebimastat disrupts the physical barrier modifications that typically facilitate tumor angiogenesis and metastasis [7].

Combination therapy studies demonstrate enhanced efficacy when matrix metalloproteinase inhibitors are used with conventional chemotherapy. In B16-BL6 melanoma models, the selective matrix metalloproteinase inhibitor MMI-166 combined with paclitaxel or carboplatin showed significantly augmented antitumor efficacy compared with either agent alone, without increasing hematotoxicity [8]. This synergistic effect occurs through additive antitumor activities with different mechanisms of action rather than direct cytotoxic augmentation [8].

Anti-Inflammatory Effects in Rheumatoid Arthritis Models

Matrix metalloproteinase inhibitors, including compounds with similar mechanisms to Rebimastat, demonstrate significant anti-inflammatory effects in rheumatoid arthritis models through modulation of inflammatory pathways and extracellular matrix homeostasis [9] [10] [11].

Synovial Fibroblast Modulation

In rheumatoid arthritis synovial fibroblast studies, matrix metalloproteinase-9 promotes survival, proliferation, migration, and invasion of rheumatoid arthritis synovial fibroblasts, while matrix metalloproteinase-2 exhibits protective effects [10] [11]. Suppression of matrix metalloproteinase-9 decreases production of interleukin-1β, interleukin-6, interleukin-8, and tumor necrosis factor-α, inactivates nuclear factor-κB, extracellular signal-regulated kinase, and c-Jun N-terminal kinase pathways, and suppresses rheumatoid arthritis synovial fibroblast-mediated cartilage degradation [10] [11]. These findings suggest that broad-spectrum matrix metalloproteinase inhibitors like Rebimastat may provide therapeutic benefit by targeting the pathological matrix metalloproteinase-9 activity while preserving beneficial matrix metalloproteinase-2 functions [10].

Animal Model Studies

In the collagen-induced arthritis model of rheumatoid arthritis, selective matrix metalloproteinase-13 inhibitors demonstrate significant and dose-dependent decreases in clinical symptoms and cartilage erosion. Treatment with 30 mg/kg resulted in 38% reduction in cartilage erosion, 28% reduction with 10 mg/kg, and 21% reduction with 3 mg/kg [9] [12]. The SCID mouse co-implantation model showed even more dramatic effects, with matrix metalloproteinase-13 inhibition reducing cartilage destruction by 75% [9] [12].

Inflammatory Pathway Modulation

Matrix metalloproteinase inhibitors affect multiple inflammatory mediators relevant to rheumatoid arthritis pathogenesis. In synovial tissue from rheumatoid arthritis patients, active matrix metalloproteinase-2 complexes localize to the synovial lining layer and correlate with early erosion development [13]. High synovial tissue levels of matrix metalloproteinase-2 activity significantly correlate with the presence of early erosions, potentially reflecting augmented activation by matrix metalloproteinase-14 and reduced tissue inhibitor of metalloproteinase-2 levels [13].

The immunomodulatory effects extend beyond direct enzyme inhibition. Matrix metalloproteinases participate in processes including cell proliferation, migration, inflammation, and cell metabolism, serving important roles in extracellular matrix remodeling, angiogenesis, oxidative and nitrosative stress, cell migration and invasion, cytokine and chemokine production, and bone destruction in rheumatoid arthritis [14] [15]. This multifaceted involvement suggests that matrix metalloproteinase inhibitors like Rebimastat may provide broad anti-inflammatory benefits beyond their primary enzymatic targets [14].

Cartilage Protection

In adjuvant-induced arthritis models, matrix metalloproteinase inhibitor GI168 demonstrated profound dose-related inhibition of bone and cartilage destruction. Treatment reduced ankle swelling and significantly decreased edema, pannus formation, periosteal new bone growth, and the numbers of adherent marrow osteoclasts [16]. Importantly, this chondroprotective effect occurred without significant reduction in inflammatory cell infiltration, indicating a direct protective mechanism on cartilage and bone tissues rather than general anti-inflammatory activity [16].

Pharmacokinetics: Absorption, Distribution, and Metabolism

Rebimastat exhibits favorable pharmacokinetic properties for oral administration, with characteristics supporting once-daily dosing regimens in clinical applications [17] [18].

Absorption and Bioavailability

Rebimastat demonstrates oral bioavailability suitable for therapeutic use, with rapid absorption following oral administration [17]. Peak plasma concentrations are typically observed between 1.5 and 3 hours after dosing, consistent with the pharmacokinetic profile of other matrix metalloproteinase inhibitors in its class [19]. The compound shows dose-proportional pharmacokinetics up to the recommended therapeutic dose of 1200 mg daily [17].

In clinical studies, Rebimastat was first detectable in plasma within 15 to 60 minutes after oral dosing, indicating rapid absorption from the gastrointestinal tract [17] [19]. The mean plasma concentration of parent Rebimastat at trough levels exceeded the calculated in vitro half-maximal inhibitory concentration value for matrix metalloproteinase-2 and the 90% inhibitory concentration value for matrix metalloproteinase-9 at the recommended phase II dose of 1200 mg daily [17]. This pharmacokinetic profile ensures therapeutically relevant matrix metalloproteinase inhibition throughout the dosing interval [17].

Distribution and Plasma Protein Binding

Rebimastat demonstrates wide tissue distribution consistent with its molecular characteristics as a sulfhydryl-based matrix metalloproteinase inhibitor [1] [2]. The compound achieves therapeutic concentrations in target tissues while maintaining plasma levels sufficient for sustained matrix metalloproteinase inhibition [17] [4]. Pharmacokinetic studies in preclinical models demonstrate that plasma concentrations continuously exceed in vitro matrix metalloproteinase half-maximal inhibitory concentration values for the primary target enzymes [17] [4].

The distribution profile supports the compound's mechanism of action, allowing access to tissue compartments where matrix metalloproteinases are active in pathological processes. Unlike some earlier matrix metalloproteinase inhibitors with limited tissue penetration, Rebimastat achieves effective concentrations in both systemic circulation and tissue sites relevant to its therapeutic targets [17].

Metabolism and Elimination

Rebimastat undergoes hepatic metabolism with an estimated elimination half-life of 8-10 hours, similar to other matrix metalloproteinase inhibitors in its therapeutic class [19]. This half-life supports once-daily dosing while maintaining therapeutic plasma concentrations throughout the dosing interval [17] [19]. The compound shows minimal drug accumulation with repeated once-daily dosing, indicating predictable pharmacokinetics suitable for chronic administration [17].

Elimination occurs primarily through hepatic pathways, with the parent compound being the predominant circulating drug-related component [17]. No major active metabolites have been identified that contribute significantly to the therapeutic effect, simplifying the pharmacokinetic profile and reducing the potential for metabolite-related toxicity [17].

Dose-Response Relationships

Clinical pharmacokinetic studies demonstrate that Rebimastat exhibits dose-proportional increases in both peak plasma concentrations and area under the concentration-time curve up to doses of 1200 mg daily [17]. At higher doses, some departure from dose-proportionality was observed, possibly indicating saturation of absorption processes [17]. The recommended therapeutic dose of 1200 mg daily was selected based on achieving target plasma concentrations for matrix metalloproteinase inhibition while maintaining acceptable tolerability [17].

Trough plasma concentrations at steady state provide sustained matrix metalloproteinase inhibition throughout the 24-hour dosing interval [17]. This pharmacokinetic profile supports the clinical dosing strategy and demonstrates that once-daily administration can maintain therapeutically relevant enzyme inhibition [17] [18].

Toxicity Profiling and Sheddase-Sparing Mechanisms

Rebimastat was specifically designed as a sheddase-sparing matrix metalloproteinase inhibitor to address the dose-limiting toxicities observed with earlier hydroxamate-based matrix metalloproteinase inhibitors [17] [20] [21].

Sheddase-Sparing Design

Earlier matrix metalloproteinase inhibitors caused significant musculoskeletal toxicity attributed to inadvertent inhibition of sheddases, particularly ADAM-10 and ADAM-17, which are metalloproteinases responsible for shedding membrane-bound proteins [17] [22]. These enzymes cleave membrane-bound tumor necrosis factor-α precursor to release active tumor necrosis factor-α, while also degrading tumor necrosis factor-α receptors as a regulatory mechanism [22]. Inhibiting sheddases disrupts this balance, leading to upregulated tumor necrosis factor-α receptors and enhanced inflammatory signaling that manifests as debilitating joint pain, stiffness, and inflammation [22].

Rebimastat incorporates a novel mercaptoacyl zinc-binding group that provides broad-spectrum matrix metalloproteinase inhibition while minimizing inhibition of sheddases [17] [2]. This design aims to achieve therapeutic matrix metalloproteinase inhibition without the dose-limiting joint toxicity that plagued earlier compounds like marimastat and batimastat [17] [22].

Clinical Toxicity Profile

In phase I clinical studies, Rebimastat demonstrated a significantly improved safety profile compared with hydroxamate-based matrix metalloproteinase inhibitors [17]. The most frequent adverse events considered drug-related were joint toxicity including myalgia and arthralgia, rash, fatigue, headache, nausea, and taste changes [17]. Importantly, these adverse events were predominantly mild, grade 1-2 in severity, and not dose-limiting [17].

Only two dose-limiting toxicities occurred during dose escalation from 600 to 2400 mg daily in 44 patients [17]. One patient at 600 mg daily experienced asymptomatic grade 3 elevation in aspartate aminotransferase that resolved after discontinuation, occurring in a patient with baseline liver abnormalities and history of alcoholism [17]. Another patient at 1200 mg daily developed grade 3 rash and grade 4 dyspnea possibly related to study drug, but this patient had progressive non-small cell lung cancer and multiple comorbidities including rheumatoid arthritis and drug allergies [17].

Sheddase Activity Biomarkers

To verify the sheddase-sparing design, clinical studies measured serum concentrations of tumor necrosis factor-α and tumor necrosis factor-α receptor II as markers of sheddase activity [17]. In 44 patients sampled at baseline, day 15, and day 29, no major alterations in tumor necrosis factor-α and tumor necrosis factor-α receptor II levels were observed during Rebimastat administration compared with pretreatment baseline [17]. Tumor necrosis factor-α receptor II levels typically ranged between 200-500 pg/ml with little intrapatient variability, while tumor necrosis factor-α showed levels in the 1-10 ng/ml range with minimal variation [17]. These findings confirm that Rebimastat maintains its sheddase-sparing properties at therapeutically relevant doses [17].

Comparative Safety Profile

The improved toxicity profile of Rebimastat represents a significant advance over first-generation matrix metalloproteinase inhibitors [17] [22]. Marimastat, for example, caused debilitating musculoskeletal syndrome in many patients, forcing discontinuation and limiting clinical utility [22]. Batimastat showed similar toxicity patterns with significant joint pain, stiffness, and inflammation [22]. In contrast, Rebimastat treatment for over one year was tolerated by some patients, with 12 of 44 patients receiving treatment for four or more months, six patients for eight or more months, and three patients for more than one year [17].

Long-term Safety Considerations

Extended treatment studies demonstrated that Rebimastat can be administered chronically without accumulating severe toxicity [17] [21]. In the phase II breast cancer study, 33% of Rebimastat patients and 21% of placebo patients discontinued treatment due to adverse events, indicating some increased toxicity but not the prohibitive levels seen with earlier matrix metalloproteinase inhibitors [21]. The pattern of arthralgia in Rebimastat-treated patients was consistent with matrix metalloproteinase inhibitor class effects but was substantially milder and less frequent than observed with hydroxamate-based compounds [21].

The successful development of Rebimastat as a sheddase-sparing matrix metalloproteinase inhibitor demonstrates that rational drug design can address specific toxicity mechanisms while maintaining therapeutic efficacy [17]. Although clinical development was ultimately discontinued due to limited efficacy rather than safety concerns, the compound established proof-of-concept for improved matrix metalloproteinase inhibitor tolerability through selective enzyme targeting [17] [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

499.28284060 g/mol

Monoisotopic Mass

499.28284060 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1B47R6ZX4K

Drug Indication

Investigated for use/treatment in lung cancer and prostate cancer.

Pharmacology

Rebimastat is a sulfhydryl-based second-generation matrix metalloproteinase (MMP) inhibitor with potential antineoplastic activity. Rebimastat selectively inhibits several MMPs (MMP 1, 2, 8, 9, and 14), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
MMP9 [HSA:4318] [KO:K01403]

Other CAS

259188-38-0

Wikipedia

Rebimastat

Dates

Last modified: 02-18-2024
1: Brinker BT, Krown SE, Lee JY, Cesarman E, Chadburn A, Kaplan LD, Henry DH, Von Roenn JH. Phase 1/2 trial of BMS-275291 in patients with human immunodeficiency virus-related Kaposi sarcoma: a multicenter trial of the AIDS Malignancy Consortium. Cancer. 2008 Mar 1;112(5):1083-8. doi: 10.1002/cncr.23108. PubMed PMID: 18224669.
2: Lara PN Jr, Stadler WM, Longmate J, Quinn DI, Wexler J, Van Loan M, Twardowski P, Gumerlock PH, Vogelzang NJ, Vokes EE, Lenz HJ, Doroshow JH, Gandara DR. A randomized phase II trial of the matrix metalloproteinase inhibitor BMS-275291 in hormone-refractory prostate cancer patients with bone metastases. Clin Cancer Res. 2006 Mar 1;12(5):1556-63. PubMed PMID: 16533781.
3: Leighl NB, Paz-Ares L, Douillard JY, Peschel C, Arnold A, Depierre A, Santoro A, Betticher DC, Gatzemeier U, Jassem J, Crawford J, Tu D, Bezjak A, Humphrey JS, Voi M, Galbraith S, Hann K, Seymour L, Shepherd FA. Randomized phase III study of matrix metalloproteinase inhibitor BMS-275291 in combination with paclitaxel and carboplatin in advanced non-small-cell lung cancer: National Cancer Institute of Canada-Clinical Trials Group Study BR.18. J Clin Oncol. 2005 Apr 20;23(12):2831-9. PubMed PMID: 15837997.
4: Douillard JY, Peschel C, Shepherd F, Paz-Ares L, Arnold A, Davis M, Tonato M, Smylie M, Tu D, Voi M, Humphrey J, Ottaway J, Young K, Vreckem AV, Seymour L. Randomized phase II feasibility study of combining the matrix metalloproteinase inhibitor BMS-275291 with paclitaxel plus carboplatin in advanced non-small cell lung cancer. Lung Cancer. 2004 Dec;46(3):361-8. PubMed PMID: 15541822.
5: Miller KD, Saphner TJ, Waterhouse DM, Chen TT, Rush-Taylor A, Sparano JA, Wolff AC, Cobleigh MA, Galbraith S, Sledge GW. A randomized phase II feasibility trial of BMS-275291 in patients with early stage breast cancer. Clin Cancer Res. 2004 Mar 15;10(6):1971-5. PubMed PMID: 15041714.
6: Rizvi NA, Humphrey JS, Ness EA, Johnson MD, Gupta E, Williams K, Daly DJ, Sonnichsen D, Conway D, Marshall J, Hurwitz H. A phase I study of oral BMS-275291, a novel nonhydroxamate sheddase-sparing matrix metalloproteinase inhibitor, in patients with advanced or metastatic cancer. Clin Cancer Res. 2004 Mar 15;10(6):1963-70. PubMed PMID: 15041713.
7: Lockhart AC, Braun RD, Yu D, Ross JR, Dewhirst MW, Humphrey JS, Thompson S, Williams KM, Klitzman B, Yuan F, Grichnik JM, Proia AD, Conway DA, Hurwitz HI. Reduction of wound angiogenesis in patients treated with BMS-275291, a broad spectrum matrix metalloproteinase inhibitor. Clin Cancer Res. 2003 Feb;9(2):586-93. PubMed PMID: 12576422.
8: Rundhaug JE. Matrix metalloproteinases, angiogenesis, and cancer: commentary re: A. C. Lockhart et al., Reduction of wound angiogenesis in patients treated with BMS-275291, a broad spectrum matrix metalloproteinase inhibitor. Clin. Cancer Res., 9: 00-00, 2003. Clin Cancer Res. 2003 Feb;9(2):551-4. Review. PubMed PMID: 12576417.
9: Poulaki V. BMS-275291. Bristol-Myers Squibb. Curr Opin Investig Drugs. 2002 Mar;3(3):500-4. Review. PubMed PMID: 12054103.
10: Naglich JG, Jure-Kunkel M, Gupta E, Fargnoli J, Henderson AJ, Lewin AC, Talbott R, Baxter A, Bird J, Savopoulos R, Wills R, Kramer RA, Trail PA. Inhibition of angiogenesis and metastasis in two murine models by the matrix metalloproteinase inhibitor, BMS-275291. Cancer Res. 2001 Dec 1;61(23):8480-5. PubMed PMID: 11731431.

Explore Compound Types